

# Technical Guide: SAR-7226 Hydrate Synthesis Pathway[1][2][3]

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## Compound of Interest

Compound Name: SAR-7226 Hydrate

CAS No.: 1229167-48-9

Cat. No.: B610689

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## Executive Summary

SAR-7226 (Chemical Name: (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate) is a potent sodium-glucose cotransporter (SGLT) inhibitor.[1][2][3] Unlike typical SGLT2 inhibitors (e.g., Dapagliflozin) which are C-glycosides, SAR-7226 is an O-glycoside featuring a rare 5-fluoro substitution on the pyranose ring.[1][2][3] This structural modification enhances metabolic stability and binding affinity.[1][2][3]

This guide outlines the convergent synthesis of SAR-7226, separating the process into three phases:

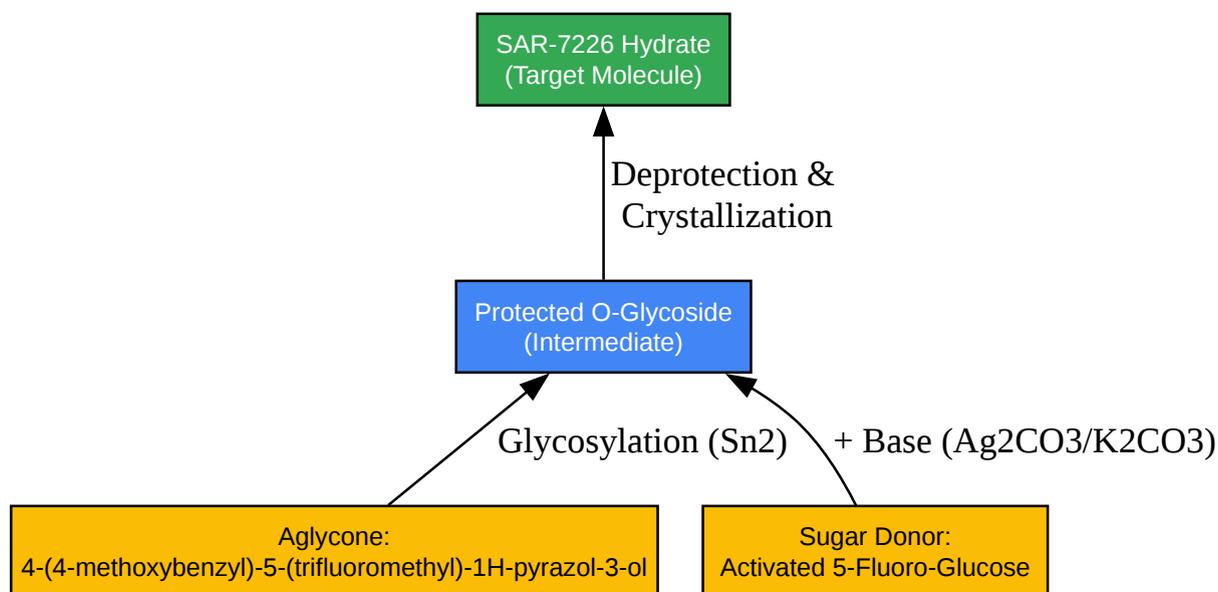
- Aglycone Synthesis: Construction of the trifluoromethyl-pyrazole core.
- Glycosyl Donor Preparation: Synthesis of the activated 5-fluoro-sugar.
- Coupling & Hydrate Formation: Stereoselective glycosylation and controlled crystallization.[1][2][3]

## Retrosynthetic Analysis

The synthesis is best approached convergently.[1] The target molecule is disconnected at the glycosidic bond, revealing two key precursors:[4]

- Fragment A (Aglycone): 4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-ol.[1][2][3]
- Fragment B (Sugar Donor): An activated 5-fluoro-glucopyranosyl derivative (e.g., 1-bromo-2,3,4,6-tetra-O-acetyl-5-fluoro-D-glucose).[1][2][3]

## Pathway Logic Diagram



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Figure 1: Retrosynthetic disconnection of SAR-7226.[2][3][4]

## Detailed Synthesis Protocol

### Phase 1: Synthesis of the Aglycone

The pyrazole core is constructed via the condensation of a functionalized

-keto ester with hydrazine.[1]

Step 1.1: Alkylation of

-keto ester[1][2][3]

- Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate, 4-methoxybenzyl chloride, NaH (Sodium hydride), THF.[1][2][3]

- Protocol:
  - Suspend NaH (1.1 eq) in anhydrous THF at 0°C.
  - Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise. Stir for 30 min to form the enolate.
  - Add 4-methoxybenzyl chloride (1.0 eq) slowly.
  - Reflux for 4–6 hours. Monitor by TLC/LCMS.[1][2][3][4]
  - Workup: Quench with saturated NH<sub>4</sub>Cl, extract with EtOAc, and concentrate to yield Ethyl 2-(4-methoxybenzyl)-4,4,4-trifluoro-3-oxobutanoate.

### Step 1.2: Cyclization to Pyrazole

- Reagents: Intermediate from 1.1, Hydrazine hydrate ( ), Ethanol.[3][4]
- Protocol:
  - Dissolve the alkylated -keto ester in Ethanol.[1][2][3]
  - Add Hydrazine hydrate (1.2 eq) at room temperature.
  - Heat to reflux for 3 hours. The reaction undergoes cyclization and dehydration.[1]
  - Isolation: Cool to 0°C. The pyrazole often precipitates.[1][2][3] Filter and wash with cold ethanol.[1][2][3]
  - Product: 4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-ol (Aglycone).[1][2][3]

## Phase 2: Synthesis of the 5-Fluoro Sugar Donor

The introduction of fluorine at the C5 position is the most technically demanding step, typically requiring radical fluorination or specialized fluorinating agents.[1]

Key Transformation:

- Starting Material: D-Glucal triacetate (commercially available).[2][3]
- Reagent: Selectfluor (Electrophilic fluorinating agent) or XeF<sub>2</sub>. [2][3][4]
- Mechanism: Electrophilic addition of fluorine to the double bond of the glycal, followed by nucleophilic attack (e.g., by water/acetate) to establish the C5-F and C1-leaving group.[1]
- Result: 2,3,4,6-tetra-O-acetyl-5-fluoro-  
-D-glucopyranosyl bromide (or similar activated donor).[1][2][3]

## Phase 3: Glycosylation and Hydrate Formation

This phase couples the aglycone and sugar, followed by the critical hydration step.[1]

Step 3.1: Stereoselective Glycosylation

- Rationale: An  
-type inversion at the anomeric center is required to achieve the  
-configuration (O-linkage).[1][2][3]
- Reagents: Aglycone (Phase 1), Sugar Donor (Phase 2), Silver Carbonate (  
) or  
, Acetone/DCM.[2][3][4]
- Protocol:
  - Dissolve Aglycone (1.0 eq) and Sugar Donor (1.1 eq) in anhydrous Acetone.
  - Add  
(3.0 eq) or  
(promoter).[2][3][4]

- Stir at 40°C for 12 hours.
- Filter off salts and concentrate.<sup>[1][2][3]</sup> Purify via silica gel chromatography to isolate the Protected SAR-7226.

### Step 3.2: Global Deprotection<sup>[2][3]</sup>

- Reagents: Lithium Hydroxide (LiOH) or Sodium Methoxide (NaOMe), Methanol/Water.<sup>[2][3][4]</sup>
- Protocol:
  - Dissolve the protected intermediate in MeOH:THF:H<sub>2</sub>O (3:1:1).<sup>[2][3][4]</sup>
  - Add LiOH (4.0 eq).<sup>[2][3][4]</sup> Stir at RT for 2 hours to hydrolyze the acetyl esters.
  - Neutralize with Amberlite IR-120 (H<sup>+</sup>) resin or dilute HCl.<sup>[1][2][3]</sup>
  - Filter and concentrate to a crude solid.

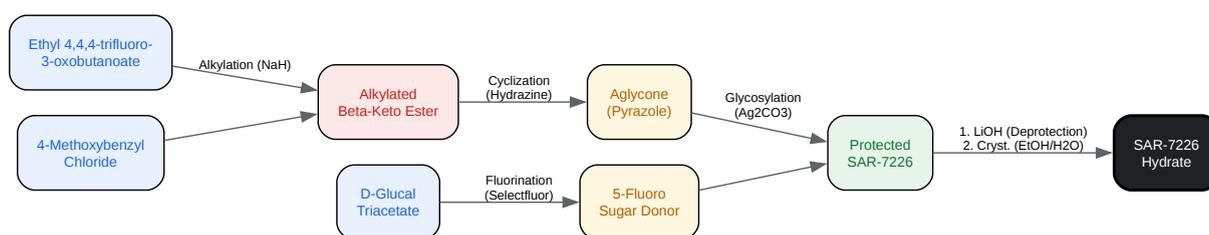
### Step 3.3: Hydrate Crystallization (Critical Step)<sup>[2][3][4]</sup>

- Objective: Isolate the stoichiometric hydrate form (**SAR-7226 Hydrate**).
- Solvent System: Ethanol/Water (95:5 or 90:10).<sup>[2][3][4]</sup>
- Thermodynamics: The hydrate is the thermodynamically stable form at high water activity ( ).<sup>[2][3][4]</sup>
- Protocol:
  - Dissolve the crude amorphous solid in minimal hot Ethanol (approx. 50°C).
  - Slowly add Water until slight turbidity is observed.
  - Heat to clear the solution (approx. 60°C).
  - Cooling Ramp: Cool to 20°C at a rate of 5°C/hour.

- Seeding: Seed with authentic **SAR-7226 Hydrate** crystals at 25°C if available.
- Stir at 0–5°C for 4 hours to maximize yield.
- Filter and dry under controlled humidity (40-60% RH) to prevent dehydration.[1][2][3]

## Process Visualization

### Synthesis Workflow



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Figure 2: Step-by-step synthesis workflow for **SAR-7226 Hydrate**.

## Analytical Specifications

To validate the synthesis, the final product must meet the following criteria:

Parameter	Specification	Method
Appearance	White to off-white crystalline solid	Visual
Purity	> 98.5% (AUC)	HPLC (C18 column, ACN/H2O gradient)
Identity	Consistent with structure	<sup>1</sup> H-NMR (DMSO-d <sub>6</sub> ), MS (ESI+)
Water Content	3.8% – 4.2% (Monohydrate theoretical: ~3.96%)	Karl Fischer Titration
Fluorine NMR	Single peak at ~ -200 ppm (C5-F)	<sup>19</sup> F-NMR
Polymorph	Matches Hydrate Pattern	PXRD (Powder X-Ray Diffraction)

## References

- Sanofi-Aventis Patent (US20100261664A1): Novel heterocyclic fluoroglycoside derivatives, medicaments containing these compounds, and the use thereof. [2][3] (Describes the core fluoroglycoside synthesis).
- MedKoo Biosciences: **SAR-7226 Hydrate** Product Data Sheet. (Confirmation of chemical structure and CAS 1229167-48-9). [1][2][3][5]
- PubChem Compound Summary: SAR-7226 / CAS 702638-25-3. [1][2][3] (Structural identifiers and properties). [2][3][4]
- General Synthesis of Pyrazoles: Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). (Reference for pyrazole ring construction methodology).

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## Sources

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